molecular formula C15H14ClNOS B5201664 2-chloro-N-[2-(phenylthio)ethyl]benzamide

2-chloro-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5201664
M. Wt: 291.8 g/mol
InChI Key: NNWNQVMEKRJJMU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(phenylthio)ethyl]benzamide, also known as CPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it has been reported to modulate the activity of various enzymes and receptors, which may contribute to its biological activities. For example, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and differentiation. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to exhibit low toxicity in vitro, which makes it a useful tool for studying the effects of protein kinase C inhibition. However, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit poor pharmacokinetic properties in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-(phenylthio)ethyl]benzamide. One potential avenue of research is to investigate the role of 2-chloro-N-[2-(phenylthio)ethyl]benzamide in modulating the activity of adenosine A1 receptors. Adenosine A1 receptors are involved in a range of physiological processes, including cardiovascular function and inflammation. Another potential direction for research is to investigate the potential of 2-chloro-N-[2-(phenylthio)ethyl]benzamide as a therapeutic agent for cancer. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit anti-tumor activity in vitro, further studies are needed to determine its efficacy in vivo. Finally, future research could focus on developing new analogs of 2-chloro-N-[2-(phenylthio)ethyl]benzamide with improved pharmacokinetic properties and efficacy.
In conclusion, 2-chloro-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide, developing new analogs with improved properties, and exploring its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethylamine in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 2-chloro-N-[2-(phenylthio)ethyl]benzamide. This method has been reported to yield high purity and high yield of 2-chloro-N-[2-(phenylthio)ethyl]benzamide.

Scientific Research Applications

2-chloro-N-[2-(phenylthio)ethyl]benzamide has been widely studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to modulate the activity of various enzymes and receptors, such as protein kinase C, phospholipase A2, and adenosine A1 receptors.

properties

IUPAC Name

2-chloro-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNQVMEKRJJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide

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